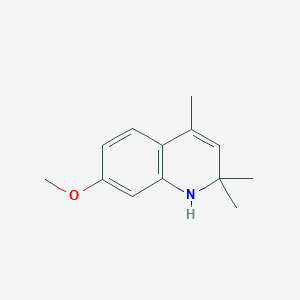

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIQAUZZZWOJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=CC(=C2)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349194 | |

| Record name | 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-74-8 | |

| Record name | 1,2-Dihydro-7-methoxy-2,2,4-trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological activities of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to its anti-inflammatory, antioxidant, and fluorescent properties. This document consolidates available data on its spectral characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential mechanisms of action, including its role in the NF-κB signaling pathway. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Chemical and Physical Properties

This compound is a derivative of 1,2-dihydroquinoline with a methoxy group at the 7-position and three methyl groups at the 2- and 4-positions.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO | [2][3][4] |

| Molecular Weight | 203.28 g/mol | [2][3][4] |

| Appearance | Beige to Very Dark Beige Solid | [3] |

| Melting Point | 67-69 °C | [3] |

| Boiling Point | 306 °C | [3] |

| Density | 0.986 g/cm³ | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| CAS Number | 1810-74-8 | [2][3][4] |

Spectral Data

Mass Spectrometry: A gas chromatography-mass spectrometry (GC-MS) analysis indicates a molecular ion peak (M+) consistent with the molecular weight of 203.28 g/mol .[5]

Note: Specific ¹H NMR, ¹³C NMR, and FT-IR spectral data for this compound are not available in the cited search results. The following are predicted or generalized characteristics based on the structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic protons in the range of 6.5-7.5 ppm.

-

A singlet for the methoxy group protons around 3.8 ppm.

-

A singlet for the N-H proton.

-

Signals for the three methyl groups and the methylene proton in the aliphatic region (1.0-2.5 ppm).

¹³C NMR Spectroscopy (Predicted):

-

Aromatic carbon signals in the range of 100-150 ppm.

-

A signal for the methoxy carbon around 55 ppm.

-

Aliphatic carbon signals for the methyl and quaternary carbons.

FT-IR Spectroscopy (Predicted):

-

N-H stretching vibration in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations (aromatic and aliphatic) around 2850-3100 cm⁻¹.

-

C=C aromatic stretching vibrations around 1500-1600 cm⁻¹.

-

C-O stretching vibration for the methoxy group around 1000-1300 cm⁻¹.

Experimental Protocols

Synthesis of this compound

The following protocol is based on a known procedure for the synthesis of this compound.[3]

Table 2: Reagents for Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| m-Anisidine | 123.15 | 26 mL (28.34 g) | 0.23 |

| 4-Methyl-3-penten-2-one | 98.14 | 27 mL (22.57 g) | 0.23 |

| Acetic Acid | 60.05 | 2.6 mL | - |

| Hydrobromic Acid (48%) | 80.91 | 50 mL | - |

| Sodium Hydroxide (10 N) | 40.00 | As needed | - |

| Chloroform | 119.38 | 150 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Hexane | 86.18 | As needed | - |

Procedure:

-

To a stirred solution of acetic acid (2.6 mL), slowly add m-anisidine (26 mL, 0.23 mol).

-

To this mixture, slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol).

-

Stir the reaction mixture at room temperature overnight.

-

Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.

-

Collect the resulting precipitate by filtration and wash with acetone.

-

Dissolve the solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.

-

Extract the aqueous phase with chloroform (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under vacuum to obtain the crude product.

-

Recrystallize the crude product from hexane to yield this compound as a pale yellow solid.[3]

Experimental Workflow:

Caption: Synthesis and purification workflow for this compound.

Biological Activities and Signaling Pathways

This compound exhibits several noteworthy biological activities, making it a compound of interest for drug development.

Anti-inflammatory Activity

This compound is recognized for its anti-inflammatory properties.[1] While the specific mechanism for the 7-methoxy derivative is not fully elucidated, related dihydroquinoline compounds have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

NF-κB Signaling Pathway Inhibition:

The canonical NF-κB signaling pathway is a key target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6][7][8][9] It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the IκB kinase (IKK) complex, thereby preventing NF-κB activation.

Caption: The proposed inhibitory effect on the canonical NF-κB signaling pathway.

Antioxidant Activity

Dihydroquinoline derivatives are known to possess antioxidant properties, acting as free radical scavengers.[1] The mechanism is believed to involve the donation of a hydrogen atom from the N-H group of the dihydroquinoline ring to a free radical, thereby neutralizing it and preventing oxidative damage to cells. The resulting dihydroquinoline radical is stabilized by resonance.

Antioxidant Workflow:

Caption: General mechanism of free radical scavenging by dihydroquinolines.

Other Biological Activities

-

Antimicrobial Activity: Studies have indicated that this compound exhibits antibacterial and antifungal properties.[1]

-

Anticancer Activity: Preliminary in vitro studies suggest potential antiproliferative effects on some cancer cell lines.[1]

-

Enzyme Inhibition: This compound has been shown to act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which are involved in drug metabolism.[1] This suggests a potential for drug-drug interactions.

Applications

The unique properties of this compound have led to its use and investigation in several fields:

-

Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it a candidate for the development of new therapeutic agents.[1]

-

Fluorescent Dyes: It serves as a precursor in the synthesis of fluorescent dyes used in biological microscopy and nanoscopy.[1]

-

Materials Science: Its chemical structure is being explored for various applications in materials science.[1]

Conclusion

This compound is a versatile heterocyclic compound with a range of interesting chemical and biological properties. Its anti-inflammatory and antioxidant activities, coupled with its potential in materials science and as a fluorescent dye precursor, make it a valuable subject for further research and development. This technical guide provides a foundational understanding of this compound for scientists and researchers in relevant fields. Further investigation is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic and technological potential.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 1810-74-8 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. spectrabase.com [spectrabase.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raybiotech.com [raybiotech.com]

- 8. cusabio.com [cusabio.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

This technical guide provides a comprehensive overview of the synthesis methods for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a compound of interest for researchers, scientists, and professionals in drug development due to its anti-inflammatory properties and its use in the preparation of fluorescent dyes for biological imaging.[1][2] This document details a key synthetic protocol, presents comparative data on related syntheses, and visualizes the reaction pathway.

Core Synthesis Methodology

The primary and most direct method for synthesizing this compound involves the acid-catalyzed condensation reaction between m-Anisidine and mesityl oxide (4-methyl-3-penten-2-one). This reaction is a variation of the Combes quinoline synthesis, which is a well-established method for forming the quinoline ring system.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of this compound.[1]

Materials:

-

m-Anisidine (26 mL, 0.23 mol)

-

Mesityl oxide (4-methyl-3-penten-2-one) (27 mL, 0.23 mol)

-

Acetic acid (2.6 mL)

-

Concentrated hydrobromic acid (50 mL)

-

10 N aqueous sodium hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

-

Hexane

-

Acetone

-

Water

Procedure:

-

In a suitable reaction vessel, slowly add m-anisidine (26 mL, 0.23 mol) dropwise to acetic acid (2.6 mL) under stirring.

-

Following the addition of m-anisidine, slowly add mesityl oxide (27 mL, 0.23 mol) to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Add concentrated hydrobromic acid (50 mL) to the mixture and continue stirring for an additional hour.

-

Collect the resulting precipitate by filtration and wash it with acetone.

-

Dissolve the collected solid in water (100 mL).

-

Adjust the pH of the aqueous solution to 7 using 10 N aqueous sodium hydroxide.

-

Extract the aqueous phase with chloroform (3 x 50 mL).

-

Combine the organic phases and dry them over anhydrous sodium sulfate.

-

Filter the mixture to remove the sodium sulfate and concentrate the filtrate under vacuum to obtain the crude product.

-

Recrystallize the crude product from hexane to yield pure this compound as a pale yellow solid.

Yield: 15.5 g (33%)[1]

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Comparative Data of Related Dihydroquinoline Syntheses

While a specific protocol for the 7-methoxy derivative is detailed above, the synthesis of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, from aniline and acetone has been extensively studied with various catalysts. The following table summarizes the reaction conditions and yields for these related methods, providing valuable context for optimizing similar syntheses.

| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

| MOF-199 | Aniline, Acetone | 80 | 18-24 | 74 | [3][4] |

| H-Y-MMM Zeolite | Aniline, Acetone | 60-230 | 6-23 | Not specified | [5] |

| Sc(OTf)₃ | Aniline, Acetone | Room Temp | 2-6 (MW) | 65 | [5] |

| HF and BF₃ | Aniline, Acetone derivative | 80-150 | Not specified | up to 82.8 | [6] |

| Zn₀.₅TPA/Al₂O₃ | Aniline, Acetone | Not specified | Not specified | 32.1 | [7] |

Reaction Mechanism and Considerations

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines from anilines and acetone or its derivatives generally proceeds through a Skraup or Doebner-Miller type reaction mechanism.[7][8] The key steps involve:

-

Aldol Condensation: Two molecules of acetone can undergo an aldol condensation to form diacetone alcohol, which then dehydrates to mesityl oxide.

-

Schiff Base Formation: The aniline derivative reacts with a carbonyl compound (acetone or mesityl oxide) to form a Schiff base intermediate.

-

Cyclization: An acid catalyst promotes the intramolecular electrophilic substitution on the aromatic ring, leading to the formation of the dihydroquinoline ring system.

The choice of catalyst is crucial and can significantly impact the reaction yield and selectivity. Heterogeneous catalysts like MOF-199 and zeolites offer advantages in terms of separation and reusability.[3][4][5] Lewis acids such as Sc(OTf)₃ and a combination of HF and BF₃ have also been shown to be effective.[5][6] For the synthesis of the 7-methoxy derivative, the use of acetic acid as a catalyst for the initial condensation and hydrobromic acid for the cyclization has been reported to be effective.[1]

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of the target compound.

References

- 1. This compound CAS#: 1810-74-8 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 6. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

In-Depth Technical Guide: Molecular Structure of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₃H₁₇NO. Its structure consists of a dihydroquinoline core substituted with a methoxy group at the 7th position and three methyl groups at the 2nd and 4th positions.

Molecular Structure Diagram:

Caption: 2D representation of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1810-74-8 | [2] |

| Molecular Formula | C₁₃H₁₇NO | |

| Molecular Weight | 203.28 g/mol | |

| Melting Point | 67-69 °C | [3] |

| Boiling Point | 306 °C | [3] |

| Density | 0.986 g/cm³ | [3] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The heterocyclic ring adopts a non-planar conformation.

Selected Bond Lengths and Angles:

| Bond | Length (Å) | Angle | Angle (°) |

| C2-N1 | 1.459(3) | C2-N1-C8a | 120.9(2) |

| C3-C2 | 1.535(3) | N1-C2-C3 | 110.1(2) |

| C4-C3 | 1.498(3) | C4-C3-C2 | 113.8(2) |

| C4a-C4 | 1.344(3) | C4a-C4-C3 | 121.2(2) |

| C8a-N1 | 1.393(3) | C8a-N1-H1 | 118.0 |

| C7-O1 | 1.369(3) | C6-C7-O1 | 124.6(2) |

| O1-C13 | 1.423(3) | C8-C7-O1 | 115.6(2) |

Data extracted from Acta Crystallographica Section C, (1998), C54, 978-980.

Spectroscopic Data

Expected Spectroscopic Features:

| Spectroscopy | Feature | Expected Region/Value |

| ¹H NMR | Aromatic Protons | δ 6.0-7.5 ppm |

| N-H Proton | δ 3.5-4.5 ppm (broad) | |

| O-CH₃ Protons | δ 3.7-3.9 ppm (singlet) | |

| C4-CH₃ Protons | δ 1.8-2.2 ppm (singlet) | |

| C2-(CH₃)₂ Protons | δ 1.2-1.5 ppm (singlet) | |

| C3-H₂ Protons | δ 1.6-2.0 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 100-160 ppm |

| C=C Carbons | δ 120-140 ppm | |

| C-O Carbon | δ 155-160 ppm | |

| O-CH₃ Carbon | δ 55-60 ppm | |

| Quaternary C2 Carbon | δ 50-60 ppm | |

| C4 Carbon | δ 30-40 ppm | |

| Methyl Carbons | δ 20-30 ppm | |

| IR (Infrared) | N-H Stretch | 3300-3500 cm⁻¹ |

| C-H Stretch (aromatic) | 3000-3100 cm⁻¹ | |

| C-H Stretch (aliphatic) | 2850-3000 cm⁻¹ | |

| C=C Stretch (aromatic) | 1500-1600 cm⁻¹ | |

| C-O Stretch (aryl ether) | 1230-1270 cm⁻¹ (asymmetric), 1020-1075 cm⁻¹ (symmetric) |

Experimental Protocols

Synthesis

Method 1: From m-Anisidine and Mesityl Oxide

This method involves the reaction of m-aminoanisole (m-anisidine) with 4-methyl-3-penten-2-one (mesityl oxide).[3]

Protocol:

-

To a stirred solution of acetic acid (2.6 mL), slowly add m-aminoanisole (26 mL, 0.23 mol).

-

Slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol) to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.

-

Collect the precipitate by filtration and wash with acetone.

-

Dissolve the resulting solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.

-

Extract the aqueous phase with chloroform (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the filtrate in vacuo to obtain the crude product.

-

Recrystallize the crude product from hexane to yield this compound as a pale yellow solid (15.5 g, 33% yield).[3]

Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Method 2: Using an Alkyl Bromide Activator

This alternative synthesis was reported during the crystallographic study of the compound.

Protocol:

-

Dissolve m-anisidine (2.09 g, 13.66 mmol) in a mixture of 20 mL petroleum ether (333-353 K) and 20 mL acetone containing diisopropylethylamine (2.94 g, 22.78 mmol).

-

Add 6-bromohexan-1-ol (0.82 g, 4.55 mmol) to the mixture.

-

Reflux the mixture for 16 hours.

-

Monitor the reaction completion by thin-layer chromatography (CH₂Cl₂/MeOH 9:1).

-

Remove the solvent and dissolve the residue in ethyl acetate.

-

Wash the organic phase with a saturated KCl solution (3 times) and dry over Na₂SO₄.

-

Isolate the product by wet flash column chromatography using dichloromethane/methanol (20:1) as the eluent.

-

Recrystallize the resulting yellow solid from ethanol to obtain colorless crystals.

Biological Activity Assessment

This compound and related structures have shown potential as anti-inflammatory and antioxidant agents. Below are generalized protocols for assessing these activities.

Anti-inflammatory Activity (In Vitro): Nitric Oxide (NO) Production Assay

This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include negative control (cells only), positive control (cells + LPS), and compound-only groups.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system, which correlates with NO production.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound in methanol and create a series of dilutions.

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound, a positive control (like ascorbic acid or Trolox), or methanol (as a blank) to the respective wells.[4]

-

Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

Measure the absorbance at 517 nm using a microplate reader.[4]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.[4]

Signaling Pathway Analysis:

Caption: Potential mechanism of anti-inflammatory action.

References

An In-depth Technical Guide to 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

CAS Number: 1810-74-8

This technical guide provides a comprehensive overview of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a heterocyclic organic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the molecular formula C₁₃H₁₇NO, is a solid substance at room temperature.[1][2] It is characterized by a quinoline core structure with a methoxy group at the 7th position and three methyl groups at the 2nd and 4th positions.[3]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO | [1][2][3][4] |

| Molecular Weight | 203.28 g/mol | [1][2][3][4] |

| Appearance | Beige to Very Dark Beige Solid | [2] |

| Melting Point | 67-69 °C | [2] |

| Boiling Point | 306 °C | [2] |

| Density | 0.986 g/cm³ | [2] |

| Flash Point | 125 °C | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| Storage | 4°C, protect from light, Sealed in dry, Room Temperature | [1][2] |

Table 2: Computational Data

| Parameter | Value | Reference |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [1] |

| logP | 3.3026 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis

The synthesis of this compound can be achieved through the condensation reaction of m-anisidine and mesityl oxide (4-methyl-3-penten-2-one).[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

m-Anisidine (m-aminoanisole)

-

4-Methyl-3-penten-2-one (mesityl oxide)

-

Acetic acid

-

Concentrated hydrobromic acid

-

Acetone

-

Water

-

10 N Sodium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

To a stirred solution of acetic acid (2.6 mL), slowly add m-aminoanisole (26 mL, 0.23 mol).

-

To this mixture, slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol).

-

Stir the reaction mixture at room temperature overnight.

-

Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.

-

Collect the resulting precipitate by filtration and wash with acetone.

-

Dissolve the solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.

-

Extract the aqueous phase with chloroform (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the filtrate under vacuum to obtain the crude product.

-

Recrystallize the crude product from hexane to yield this compound as a pale yellow solid (15.5 g, 33% yield).

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

This compound has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical applications.[3] It is also utilized as a precursor in the synthesis of fluorescent dyes for biological microscopy.[3][5]

Anti-inflammatory Activity

The compound is recognized for its anti-inflammatory properties.[3][5] It is believed to act by inhibiting specific enzymes and signaling pathways involved in the inflammatory response.[3]

Cytochrome P450 Inhibition

Studies have indicated that this compound acts as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6.[3] This interaction is crucial for understanding potential drug-drug interactions.

Other Potential Activities

Research also suggests potential antimicrobial, antioxidant, and anticancer activities for this compound, although further investigation is required to fully elucidate these effects.[3]

Experimental Protocols for Biological Assays

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM)

-

Griess Reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (vehicle, LPS alone).

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess Reagent, which correlates with NO production.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

References

Spectroscopic Analysis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Its structural features, including the dihydroquinoline core, methoxy substituent, and multiple methyl groups, give rise to a unique spectroscopic profile. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Due to the limited availability of public-domain spectral data for this compound, this guide will focus on the theoretical principles and expected spectral characteristics based on the analysis of similar compounds. It will also provide detailed experimental protocols that can be readily adapted for the acquisition and interpretation of high-quality spectroscopic data.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Based on this structure, the following spectroscopic features can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the vinylic proton, the N-H proton, the methoxy protons, and the three methyl groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The gem-dimethyl groups at the C2 position should appear as a singlet, while the methyl group at C4 will likely be a singlet or a narrowly split multiplet.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic, vinylic, aliphatic, and methoxy carbons. The quaternary carbons (C2, C4, C4a, C7, and C8a) will be identifiable by their lack of attached protons in a DEPT experiment.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring and the double bond in the dihydroquinoline ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.28 g/mol ). The fragmentation pattern will provide valuable information about the stability of the molecule and the nature of its substructures. Common fragmentation pathways may involve the loss of methyl groups or cleavage of the dihydroquinoline ring.

-

UV-Vis: The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, characteristic of the π-electron system of the dihydroquinoline chromophore. The position and intensity of these bands will be influenced by the methoxy substituent.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Value | e.g., s, d, t, q, m | Value | e.g., 1H, 3H | e.g., H-5, -OCH₃ |

| Value | ||||

| Value |

Table 2: ¹³C NMR Spectroscopic Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| Value | e.g., C-2, C-OCH₃ |

| Value | |

| Value |

Table 3: FT-IR Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value | e.g., s, m, w, br | e.g., N-H stretch, C=C stretch |

| Value | ||

| Value |

Table 4: Mass Spectrometry Data (Expected)

| m/z | Relative Intensity (%) | Assignment |

| Value | Value | e.g., [M]⁺, [M-CH₃]⁺ |

| Value | ||

| Value |

Table 5: UV-Vis Spectroscopic Data (Expected)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

| Value | Value | e.g., Ethanol |

| Value |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for quinoline derivatives and can be specifically tailored for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.

-

Perform additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., chloroform) for solution-phase analysis.

-

FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press).

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound sample

-

A suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source).

Procedure (EI-MS):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

-

Ionization and Analysis:

-

Ionize the sample using a beam of high-energy electrons (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) in the mass analyzer.

-

Detect the ions to generate the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions and propose fragmentation pathways.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Materials:

-

This compound sample

-

UV-grade solvent (e.g., ethanol, methanol, cyclohexane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in the chosen UV-grade solvent. The concentration should be adjusted to give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill another quartz cuvette with the sample solution.

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Mandatory Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide has outlined the fundamental principles and methodologies for the comprehensive spectroscopic analysis of this compound. While specific, publicly available quantitative data for this compound is currently limited, the provided templates and detailed experimental protocols offer a robust framework for researchers to acquire, present, and interpret the necessary spectroscopic information. A thorough application of these techniques will enable the unambiguous structural confirmation and detailed characterization of this important heterocyclic molecule, thereby supporting its further investigation and potential applications in drug discovery and materials science.

The Unfolding Therapeutic Potential: A Technical Guide to the Biological Activity of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the promising biological activities of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives. While this specific scaffold is a subject of emerging research, this document synthesizes the known biological activities of structurally related quinoline and dihydroquinoline compounds to provide a predictive framework and practical experimental guidance for researchers. The information presented herein is intended to serve as a foundational resource for initiating and advancing research into the therapeutic applications of these compounds.

Overview of Biological Activities

Derivatives of the quinoline and dihydroquinoline core have demonstrated a broad spectrum of biological activities, suggesting that this compound derivatives could be potent therapeutic agents. The primary activities observed in analogous compounds include anticancer, anti-inflammatory, and antioxidant effects. The presence of a methoxy group at the 7-position and trimethyl substitution on the heterocyclic ring is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Anticancer Activity

Substituted quinoline and dihydroquinoline derivatives have shown significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as phosphodiesterase 4B (PDE4B), or through the induction of apoptosis.[1]

Quantitative Data for Structurally Related Compounds

While specific IC50 values for this compound derivatives are not yet extensively published, the following table summarizes the anticancer activity of various related quinoline derivatives to provide a comparative baseline.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2,2,4-trimethyl-1,2-dihydroquinolinyl substituted 1,2,3-triazole derivatives | RKO (Colon Carcinoma) | 14.57 - 16.70 | [1] |

| HeLa (Uterine Carcinoma) | 11.05 - 12.77 | [1] | |

| A549 (Lung Cancer) | ~8 - 9 | [2] | |

| Substituted 2-arylquinolines | PC3 (Prostate Cancer) | 31.37 - 34.34 | [3] |

| HeLa (Cervical Carcinoma) | 8.3 | [3] | |

| 4-hydroxyquinolone analogues | HCT116 (Colon Carcinoma) | Varies | [4] |

| A549 (Lung Carcinoma) | Varies | [4] | |

| PC3 (Prostate Carcinoma) | Varies | [4] | |

| MCF-7 (Breast Carcinoma) | Varies | [4] | |

| Novel Quinoline Derivatives with Nitrones/Oximes | Leukemia & Colon Cancer Cell Lines | 0.45 - 0.91 | [5] |

| Substituted Pyrido[2,3-d]pyrimidines | MCF-7 (Breast Adenocarcinoma) | 6.2 - 15.1 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[7][8]

Materials:

-

Target cancer cell lines

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well flat-bottom plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium and incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., 10–200 µg/mL) and a vehicle control (DMSO) for 24-72 hours.[8]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against compound concentration.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,2,4-trimethyl-1,2-dihydroquinolinyl substituted 1,2,3-triazole derivatives: their evaluation as potential PDE 4B inhibitors possessing cytotoxic properties against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline mechanism of action

An In-Depth Technical Guide to the

Putative Mechanisms of Action of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for this compound based on available scientific literature for this compound and structurally related molecules. It is important to note that specific quantitative data (e.g., IC50, EC50, Ki values) and detailed, validated experimental protocols for this particular compound are limited in publicly accessible peer-reviewed journals. The experimental protocols and data tables presented herein are illustrative and based on standard methodologies in the field to guide future research.

Executive Summary

This compound (7-MeO-TMQ) is a heterocyclic organic compound belonging to the dihydroquinoline class.[1] Preliminary studies and the biological activities of structurally similar compounds suggest that 7-MeO-TMQ possesses a range of potentially valuable pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1] Furthermore, it has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, indicating a possible role in modulating drug metabolism.[1] This guide synthesizes the current understanding of 7-MeO-TMQ's likely mechanisms of action, drawing parallels from related compounds, and outlines standard experimental protocols for its further investigation.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C13H17NO | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 1810-74-8 | |

| Known Applications | Precursor for fluorescent dyes | [1] |

Putative Mechanisms of Action

Based on the known biological activities of dihydroquinoline and methoxy-substituted heterocyclic compounds, the primary mechanisms of action of 7-MeO-TMQ are likely centered on its antioxidant and anti-inflammatory properties.

3.1 Antioxidant Activity

The dihydroquinoline scaffold is known to possess antioxidant properties, acting as a free radical scavenger. The mechanism likely involves the donation of a hydrogen atom from the amine group to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

The following table presents hypothetical data that could be generated from standard antioxidant assays to quantify the efficacy of 7-MeO-TMQ.

| Assay | Metric | 7-MeO-TMQ (Hypothetical Value) | Positive Control (e.g., Trolox) |

| DPPH Radical Scavenging | IC50 (µM) | 85.2 | 25.5 |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP value (µM Fe(II)/µM) | 0.85 | 1.50 |

| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | 0.75 | 1.00 |

3.2 Anti-Inflammatory Activity

The anti-inflammatory effects of compounds structurally related to 7-MeO-TMQ are often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and Nrf2 pathways.

-

NF-κB Signaling Pathway: 7-MeO-TMQ may inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines. This inhibition could occur through the prevention of IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm.

-

Nrf2 Signaling Pathway: The compound might activate the Nrf2 pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).

This table provides example data for the anti-inflammatory effects of 7-MeO-TMQ in a cellular model of inflammation.

| Assay | Cell Line | Metric | 7-MeO-TMQ (Hypothetical Value) |

| Nitric Oxide (NO) Production | RAW 264.7 (LPS-stimulated) | IC50 (µM) | 45.8 |

| TNF-α Secretion | RAW 264.7 (LPS-stimulated) | IC50 (µM) | 52.3 |

| IL-6 Secretion | RAW 264.7 (LPS-stimulated) | IC50 (µM) | 61.7 |

3.3 Anticancer Activity

Some dihydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The potential anticancer mechanism of 7-MeO-TMQ could involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

The following table shows hypothetical GI50 (concentration for 50% growth inhibition) values for 7-MeO-TMQ against different cancer cell lines.

| Cell Line | Cancer Type | Metric | 7-MeO-TMQ (Hypothetical Value) |

| MCF-7 | Breast Cancer | GI50 (µM) | 35.2 |

| A549 | Lung Cancer | GI50 (µM) | 48.9 |

| HCT116 | Colon Cancer | GI50 (µM) | 41.5 |

3.4 Cytochrome P450 Inhibition

7-MeO-TMQ has been reported to inhibit CYP1A2 and CYP2D6.[1] This suggests that the compound could be involved in drug-drug interactions by altering the metabolism of other drugs that are substrates for these enzymes.

This table provides example inhibitory constants (Ki) for 7-MeO-TMQ against key CYP450 enzymes.

| Enzyme | Metric | 7-MeO-TMQ (Hypothetical Value) |

| CYP1A2 | Ki (µM) | 8.5 |

| CYP2D6 | Ki (µM) | 12.1 |

Proposed Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways modulated by 7-MeO-TMQ and a general experimental workflow for its characterization.

Caption: Putative anti-inflammatory signaling pathways of 7-MeO-TMQ.

Caption: General experimental workflow for 7-MeO-TMQ characterization.

Detailed Experimental Protocols (General Methodologies)

The following sections provide detailed, generalized protocols for key experiments that would be essential for elucidating the mechanism of action of 7-MeO-TMQ.

5.1 DPPH Radical Scavenging Assay

-

Objective: To determine the free radical scavenging activity of 7-MeO-TMQ.

-

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of 7-MeO-TMQ in methanol or DMSO.

-

Prepare a series of dilutions of the test compound.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

5.2 Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Objective: To assess the anti-inflammatory effect of 7-MeO-TMQ by measuring the inhibition of NO production in macrophages.

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 7-MeO-TMQ for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

The IC50 value for NO inhibition is calculated.

-

5.3 Cytotoxicity by MTT Assay

-

Objective: To evaluate the cytotoxic effect of 7-MeO-TMQ on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of 7-MeO-TMQ for 48 or 72 hours.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The GI50 value is determined from the dose-response curve.

-

5.4 Western Blot for NF-κB Activation

-

Objective: To investigate the effect of 7-MeO-TMQ on the NF-κB signaling pathway.

-

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess NF-κB activation, the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB are measured.

-

Procedure:

-

Culture RAW 264.7 cells and pre-treat with 7-MeO-TMQ, followed by stimulation with LPS.

-

Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Conclusion and Future Directions

This compound is a promising compound with potential therapeutic applications stemming from its likely antioxidant and anti-inflammatory properties. The proposed mechanisms of action, including the modulation of the NF-κB and Nrf2 signaling pathways, warrant further rigorous investigation. Future research should focus on generating robust quantitative data for its biological activities using the standardized protocols outlined in this guide. In vivo studies in relevant animal models of inflammatory diseases and cancer are also crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of 7-MeO-TMQ. Such studies will be instrumental in determining its potential for development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Solubility of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of quinoline derivatives. Additionally, a probable signaling pathway associated with its known anti-inflammatory activity is illustrated.

Introduction to this compound

This compound is a heterocyclic organic compound with recognized anti-inflammatory properties.[1][][3] Its molecular structure, featuring a quinoline core with methoxy and trimethyl substitutions, makes it a subject of interest in medicinal chemistry and materials science.[1] The compound is utilized in the development of fluorescent dyes for biological microscopy and nanoscopy.[1][3][4] Understanding its solubility is crucial for its application in drug formulation, synthesis, and various biological assays.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in a range of organic solvents in peer-reviewed literature. However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of this compound

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Slightly Soluble[4] |

| Methanol | Room Temperature | Slightly Soluble[4] |

Generally, quinoline and its derivatives tend to exhibit good solubility in various organic solvents due to their aromatic and heterocyclic nature.[5]

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.[5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with PTFE-lined caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.

-

Analyze these standards using HPLC or a UV-Vis spectrophotometer to construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) against concentration.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

Quantification:

-

Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis spectrophotometry) as used for the calibration standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the generalized workflow for the experimental determination of the solubility of a compound.

Caption: A generalized workflow for the experimental determination of compound solubility.

Postulated Anti-Inflammatory Signaling Pathway

This compound has been identified as an anti-inflammatory agent.[1][][3] While the specific molecular targets are not fully elucidated, a common mechanism for anti-inflammatory compounds involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has been shown to reduce the level of NF-κB mRNA.[7] The following diagram illustrates a plausible mechanism of action.

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

References

In-Depth Technical Guide to 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic organic compound with a molecular formula of C₁₃H₁₇NO.[1][2][3][4] This molecule, belonging to the quinoline derivative family, has garnered significant interest in the scientific community due to its diverse biological activities and applications. It is recognized for its anti-inflammatory properties and serves as a crucial intermediate in the synthesis of fluorescent dyes utilized in biological microscopy and nanoscopy.[2][3][4] This guide provides a comprehensive overview of the physical constants of this compound, detailed experimental protocols for its synthesis and characterization, and a visual representation of its potential biological signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These constants are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO | [1][2][3] |

| Molecular Weight | 203.28 g/mol | [1][2][3] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 67-69 °C | [2] |

| Boiling Point | 306 °C | [2] |

| Density | 0.986 g/cm³ | [2] |

| Flash Point | 125 °C | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [2] |

| Purity | ≥96% | [1] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [1] |

| logP | 3.3026 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of m-aminoanisole with 4-methyl-3-penten-2-one.[2]

Materials:

-

m-Aminoanisole (26 mL, 0.23 mol)

-

Acetic acid (2.6 mL)

-

4-Methyl-3-penten-2-one (27 mL, 0.23 mol)

-

Concentrated hydrobromic acid (50 mL)

-

Acetone

-

Water

-

10 N aqueous sodium hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

In a suitable reaction vessel under stirring conditions, slowly add m-aminoanisole (26 mL, 0.23 mol) dropwise to acetic acid (2.6 mL).

-

Following the addition of m-aminoanisole, slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol) to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Add concentrated hydrobromic acid (50 mL) to the mixture and continue stirring for 1 hour.

-

Collect the resulting precipitate by filtration and wash it with acetone.

-

Dissolve the solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.

-

Extract the aqueous phase with chloroform (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the filtrate in a vacuum to obtain the crude product.

-

Recrystallize the crude product from hexane to yield this compound as a pale yellow solid (15.5 g, 33% yield).[2]

General Protocol for Melting Point Determination

The melting point of an organic solid can be determined using a capillary tube method with a melting point apparatus.

Materials:

-

Dry, powdered sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Introduce a small amount of the finely powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range). A sharp melting range (0.5-2 °C) is indicative of a pure compound.

General Protocol for Boiling Point Determination

The boiling point can be determined using a micro-boiling point method.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Sample of this compound

Procedure:

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath slowly and observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.

Signaling Pathways and Mechanisms of Action

This compound and related quinoline derivatives have been shown to interact with several biological targets, suggesting potential therapeutic applications.

Anti-inflammatory Activity

Quinoline derivatives are known to exhibit anti-inflammatory effects, which may be mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade and the cyclooxygenase (COX) enzymes.

Caption: Putative anti-inflammatory mechanism of this compound.

Cytochrome P450 Inhibition

Studies have indicated that this compound acts as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6.[4] These enzymes are crucial for the metabolism of a wide range of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

Caption: Inhibition of Cytochrome P450 enzymes by this compound.

Conclusion

This compound is a compound of significant interest with well-defined physical properties and established synthetic routes. Its biological activities, particularly its anti-inflammatory potential and its interaction with drug-metabolizing enzymes, make it a valuable subject for further research in drug discovery and development. The information presented in this guide provides a solid foundation for researchers and scientists working with this promising molecule.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of 1,2-dihydroquinoline with documented anti-inflammatory properties. It also serves as a valuable intermediate in the synthesis of fluorescent dyes utilized in biological microscopy and nanoscopy.[1][2] This protocol outlines a detailed laboratory procedure for its synthesis, adapted from established methodologies for similar quinoline structures, primarily through a reaction analogous to the Doebner-von Miller synthesis.[3][4] This acid-catalyzed reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones.[3] In this specific synthesis, m-anisidine (3-methoxyaniline) reacts with 4-methyl-3-penten-2-one (mesityl oxide), which serves as the α,β-unsaturated ketone.

Reaction Principle

The synthesis of this compound is achieved through the acid-catalyzed reaction of m-anisidine with 4-methyl-3-penten-2-one. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl compound, followed by cyclization and dehydration to form the dihydroquinoline ring structure. This method is a variation of the Doebner-Miller reaction, a classic method for quinoline synthesis.[3][4]

Experimental Protocol

Materials and Reagents:

-

m-Anisidine (3-methoxyaniline)

-

4-Methyl-3-penten-2-one (mesityl oxide)

-

Acetic acid, glacial

-

Hydrobromic acid, concentrated (48%)

-

Sodium hydroxide (10 N aqueous solution)

-

Chloroform

-

Anhydrous sodium sulfate

-

Hexane

-

Acetone

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup:

-

Reaction:

-

Stir the resulting reaction mixture at room temperature overnight.[1]

-

-

Acidification and Precipitation:

-

Work-up and Extraction:

-

Drying and Concentration:

-

Purification:

-

Recrystallize the crude product from hexane to yield pure this compound as a pale yellow solid.[1]

-

Data Presentation

| Parameter | Value | Reference |

| m-Anisidine Volume | 26 mL | [1] |

| m-Anisidine Moles | 0.23 mol | [1] |

| 4-Methyl-3-penten-2-one Volume | 27 mL | [1] |

| 4-Methyl-3-penten-2-one Moles | 0.23 mol | [1] |

| Acetic Acid Volume | 2.6 mL | [1] |

| Hydrobromic Acid Volume | 50 mL | [1] |

| Yield | 15.5 g (33%) | [1] |

| Appearance | Pale yellow solid | [1] |

| Molecular Formula | C13H17NO | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its Relevance in Materials Science

To: Researchers, Scientists, and Drug Development Professionals

Topic: Applications of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in Materials Science

While direct, documented applications of this compound in materials science are not extensively available in current literature, its structural similarity to the widely used antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) suggests potential utility. This document provides an overview of the known applications of this compound and detailed application notes for the closely related and industrially significant TMQ.

Part 1: this compound

Overview and Known Applications

This compound is a derivative of 1,2-dihydroquinoline.[1] Its primary documented applications are in the fields of medicine and biology, specifically for its anti-inflammatory properties and its use as a precursor in the synthesis of fluorescent dyes for biological microscopy and nanoscopy.[2]

Synthesis Protocol

A common method for the synthesis of this compound is through the reaction of m-aminoanisole with 4-methyl-3-penten-2-one.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

m-Aminoanisole

-

Acetic acid

-

4-Methyl-3-penten-2-one

-

Concentrated hydrobromic acid

-

Acetone

-

10 N aqueous sodium hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Slowly add m-aminoanisole (0.23 mol) to acetic acid (2.6 mL) under stirring.

-

To this mixture, slowly add 4-methyl-3-penten-2-one (0.23 mol).

-

Stir the reaction mixture at room temperature overnight.

-

Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.

-

Collect the precipitate by filtration and wash with acetone.

-

Dissolve the resulting solid in water (100 mL).

-

Adjust the pH of the solution to 7 with 10 N aqueous sodium hydroxide.

-

Extract the aqueous phase with chloroform (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the filtrate in vacuo to obtain the crude product.

-

Recrystallize the crude product from hexane to yield this compound as a pale yellow solid.[1]

Caption: Synthesis workflow for this compound.